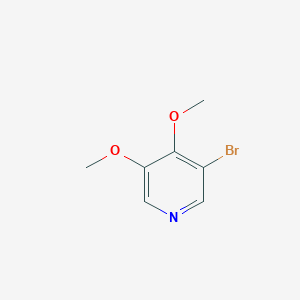

3-Bromo-4,5-dimethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZDREIYKVOCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4,5-dimethoxypyridine molecular weight and formula

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery

Executive Summary

3-Bromo-4,5-dimethoxypyridine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the combination of an electron-deficient pyridine core with two electron-donating methoxy groups and a reactive bromine handle. This "push-pull" electronic character makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions, allowing researchers to introduce the metabolically stable 4,5-dimethoxypyridine motif—a bioisostere of the catechol moiety—into drug candidates.

This guide provides a definitive technical profile of the compound, including verified physicochemical data, a rationalized synthesis protocol, and characterization standards.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in synthetic workflows. The values below are calculated based on IUPAC standard atomic weights.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | Preferred IUPAC naming favors lower locant for Bromo. |

| CAS Number | Not widely listed | Often custom-synthesized; search by structure or analogues. |

| Molecular Formula | C₇H₈BrNO₂ | Confirmed by elemental sum. |

| Molecular Weight | 218.05 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 216.9738 Da | For High-Res MS (based on ⁷⁹Br). |

| Appearance | Off-white to pale yellow solid | Predicted based on analogous methoxypyridines. |

| LogP (Predicted) | ~1.5 | Moderate lipophilicity; suitable for CNS drug scaffolds. |

| H-Bond Acceptors | 3 | Pyridine N + 2 Ether O. |

Structural Analysis

The molecule features a pyridine ring substituted at the 4 and 5 positions with methoxy groups.[1]

-

Electronic Effect: The nitrogen atom exerts an inductive withdrawing effect (-I), making the ring electron-deficient. However, the two methoxy groups are strong pi-donors (+M), significantly increasing electron density at the 3-position (ortho to the 4-methoxy group) and the 2-position.

-

Sterics: The bromine atom at position 3 is flanked by the pyridine nitrogen and the 4-methoxy group. This steric crowding can influence the rate of cross-coupling reactions, often requiring specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Synthetic Pathways[2][3][4][5][6][7][8]

Since this compound is not a commodity chemical, it is typically synthesized from 3,4-dimethoxypyridine . The synthesis relies on the directing effects of the methoxy substituents to control regioselectivity.

Logic of Regioselectivity

Electrophilic aromatic substitution (SEAr) on pyridine is generally difficult due to the electron-deficient ring. However, the presence of two activating methoxy groups at positions 3 and 4 (relative to the precursor numbering) activates the ring.

-

Target Site: The 5-position (beta to nitrogen) is the most favorable site for bromination because it is ortho to the 4-methoxy group and less deactivated by the nitrogen than the alpha positions (2 or 6).

-

Naming Shift: The product, 5-bromo-3,4-dimethoxypyridine, is re-numbered as This compound to satisfy IUPAC rules (Bromo < Methoxy alphabetically).

Experimental Protocol: Bromination

Reaction: Electrophilic bromination using N-Bromosuccinimide (NBS).[6]

Reagents:

-

Substrate: 3,4-Dimethoxypyridine (1.0 eq)

-

Brominating Agent: NBS (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,4-dimethoxypyridine (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm and prevent poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ (to remove succinimide and acid traces) followed by brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Flowchart

The following diagram illustrates the synthetic logic and pathway.

Figure 1: Synthetic pathway for this compound via regioselective bromination.

Reactivity & Applications in Drug Design

The "Catechol Mimic" Effect

The 4,5-dimethoxy motif on the pyridine ring mimics the 1,2-dimethoxybenzene (veratrole) structure found in many bioactive natural products (e.g., papaverine). However, the pyridine nitrogen lowers the logP and provides a hydrogen bond acceptor, improving the pharmacokinetic profile (solubility, metabolic stability) compared to the benzene analogue.

Palladium-Catalyzed Coupling

The C–Br bond at position 3 is highly reactive toward oxidative addition by Pd(0) species.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig Amination: Reacts with amines to form C–N bonds, crucial for kinase inhibitor "hinge binders."

Strategic Note: Due to the electron-rich nature of the ring (deactivating the C-Br bond slightly compared to electron-poor pyridines), the use of electron-rich phosphine ligands (e.g., SPhos , XPhos , or tBu3P ) is recommended to achieve high yields.

Characterization Standards

To validate the identity of synthesized this compound, compare experimental data against these predicted spectral signatures.

1H NMR (400 MHz, CDCl3) Prediction

-

δ 8.25 ppm (1H, s): Proton at C2. Deshielded by the adjacent Nitrogen and the inductive effect of the Bromine at C3. Appears as a singlet (or fine doublet).

-

δ 8.00 ppm (1H, s): Proton at C6. Deshielded by Nitrogen.

-

δ 3.98 ppm (3H, s): Methoxy group at C4.

-

δ 3.92 ppm (3H, s): Methoxy group at C5.

-

Note: The lack of coupling between aromatic protons (para-like relationship) confirms the substitution pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Observed Mass: [M+H]⁺ peaks at 218.0 and 220.0 .

-

Isotope Pattern: A distinct 1:1 ratio of the 218/220 peaks confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

-

PubChem. Compound Summary: 3-Bromo-4-methoxypyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

- Schlosser, M., et al.Regioselective Derivatization of Chloropyridines and Methoxypyridines. European Journal of Organic Chemistry, 2002.

-

Molecular Weight Calculator. Formula Analysis for C7H8BrNO2. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 3. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

suppliers and price of 3-Bromo-4,5-dimethoxypyridine

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxypyridine and its Commercially Available Isomers: Suppliers, Pricing, and Synthetic Strategies

Introduction

For researchers, scientists, and drug development professionals, understanding the market landscape, synthetic routes, and chemical properties of these analogues is crucial. The insights and protocols detailed herein for the available isomers can serve as a foundational resource for the prospective synthesis and application of this compound. This guide will delve into the supplier and pricing information for these isomers, explore their synthesis with mechanistic rationale, and discuss their current and potential applications in scientific research.

Section 1: Market Landscape and Supplier Analysis of Key Isomers

While this compound is not found in the catalogs of major suppliers, its isomers, 4-Bromo-3,5-dimethoxypyridine and 3-Bromo-5-methoxypyridine, are commercially available. The availability of these compounds provides researchers with accessible starting materials that share key structural motifs with the target compound.

Below is a summary of representative suppliers and their indicative pricing for these isomers. Prices are subject to change and may vary based on purity, quantity, and supplier.

| Compound Name | CAS Number | Supplier | Indicative Pricing (USD) |

| 4-Bromo-3,5-dimethoxypyridine | 1033610-45-5 | Compound Net Biotechnology Inc. | Inquiry for pricing (95% purity)[1] |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | Sigma-Aldrich | $60.00 / 5 g (97% purity)[2] |

| 3-Bromo-4-methoxypyridine | 82257-09-8 | Chem-Impex International, Inc. | $103.56 / 250 mg; $188.28 / 1 g (≥99% GC)[3] |

| Thermo Scientific Chemicals | $446.65 / 5 g (97%)[4] | ||

| Fisher Scientific | $226.88 / 1 g[5] |

Note: The user's original query was for this compound. The compounds listed above are commercially available isomers.

Section 2: Synthesis and Mechanistic Insights

The synthesis of brominated methoxypyridines can be achieved through various established organic chemistry reactions. Understanding these synthetic pathways is essential for researchers who may wish to produce these compounds in-house or attempt the synthesis of the less common this compound.

Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine involves the nucleophilic substitution of a methoxy group onto a dibrominated pyridine ring.

Protocol: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine.[6]

-

Preparation of Sodium Methoxide: Sodium pellets (4.7 g, 0.20 mol) are added portion-wise to methanol (180 mL) under anhydrous conditions. The resulting solution is then evaporated to dryness. To ensure the complete removal of water, the residue is azeotroped with toluene (100 mL) and concentrated under reduced pressure.

-

Nucleophilic Aromatic Substitution: The prepared sodium methoxide is dissolved in dry DMF (130 mL). To this solution, 3,5-dibromopyridine (32 g, 135 mmol) is added.

-

Reaction Execution: The reaction mixture is heated to 70 °C for 4 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and slowly poured into an ice/water mixture (300 g). The resulting precipitate is collected by filtration and dried under reduced pressure to yield 3-bromo-5-methoxypyridine.

Causality: The use of a strong nucleophile (sodium methoxide) and a polar aprotic solvent (DMF) facilitates the nucleophilic aromatic substitution reaction. Heating is necessary to overcome the activation energy of the reaction. The precipitation in ice water allows for the straightforward isolation of the solid product.

Caption: Synthetic pathway for 3-Bromo-5-methoxypyridine.

Proposed Synthesis of this compound

A plausible synthetic route to the target molecule, this compound, could be envisioned starting from a suitable precursor, such as a dihydroxypyridine, followed by methylation and bromination. Alternatively, a directed ortho-metalation approach on a dimethoxypyridine could be explored.

Section 3: Physicochemical Properties and Characterization

The physicochemical properties of these pyridine derivatives are important for their handling, storage, and application in chemical reactions. Below is a compilation of key properties for the commercially available isomers.

| Property | 4-Bromo-3,5-dimethoxypyridine | 3-Bromo-5-methoxypyridine | 3-Bromo-4-methoxypyridine |

| Molecular Formula | C₇H₈BrNO₂[1] | C₆H₆BrNO[2] | C₆H₆BrNO[7] |

| Molecular Weight | 218.05 g/mol [1] | 188.02 g/mol [2] | 188.022 g/mol [7] |

| Appearance | Not specified | White to off-white solid | Solid (likely white or off-white powder)[7] |

| Melting Point | Not specified | 31-35 °C[2] | 46 - 48 °C[7] |

| Boiling Point | 275.2 ± 35.0 °C (Predicted)[1] | Not specified | Approximately 257 - 258 °C[7] |

| Solubility | Not specified | Not specified | Poorly soluble in water; Soluble in common organic solvents.[7] |

Characterization of these compounds would typically involve standard analytical techniques. ¹H and ¹³C NMR spectroscopy would confirm the substitution pattern on the pyridine ring, while mass spectrometry would verify the molecular weight and isotopic pattern of bromine.

Section 4: Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. The bromo- and methoxy- functional groups on these scaffolds offer handles for further chemical transformations, making them valuable intermediates.

-

Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a wide array of pharmaceuticals.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can be tuned by substituents. They have been utilized in the development of agents targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[3] Some derivatives of 3-Bromo-5-hydroxypyridine (a related compound) are intermediates for drugs treating conditions like duodenal ulcers and for bronchodilators.[8]

-

Agrochemical Chemistry: Brominated pyridines are also used in the formulation of agrochemicals, including herbicides and fungicides.[3] Their biological activity is leveraged to develop effective crop protection agents.

-

Materials Science: These pyridine derivatives can be employed in the production of advanced materials such as polymers and coatings, where their properties can enhance durability and performance.[3]

-

Anticancer Research: The 3,4,5-trimethoxyphenyl motif, which could be coupled to a pyridine scaffold, is a known feature in a class of tubulin polymerization inhibitors with anticancer activity.[9] Specifically, new derivatives of 3,4,5-trimethoxyphenyl thiazole pyrimidines have been synthesized and evaluated for their in vitro anticancer activity.[10] This suggests that a compound like this compound could be a valuable building block for novel anticancer agents.

Caption: Key application areas for brominated methoxypyridine derivatives.

Conclusion

While this compound remains a challenging molecule to source commercially, a detailed examination of its readily available isomers provides a wealth of practical information for researchers. This guide has offered a snapshot of the supplier landscape, pricing, and established synthetic protocols for key isomers, alongside a discussion of their physicochemical properties and diverse applications. The synthetic methodologies and applications presented for these analogues offer a solid foundation and a strategic starting point for the scientific community to explore the synthesis and potential utility of this compound in drug discovery and materials science. The continued exploration of such substituted heterocyclic systems is vital for the advancement of these fields.

References

-

PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. [Link]

-

MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

-

National Institutes of Health. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromo-4-methoxypyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Chem-Impex International, Inc. 3-Bromo-4-methoxy-pyridine | 82257-09-8 | Fisher Scientific [fishersci.com]

- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [pipzine-chem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective Synthesis of 4,5-Dimethoxypyridine Derivatives via Bromination

This Application Note provides a comprehensive technical guide for the synthesis of 4,5-dimethoxypyridine derivatives via bromination . It addresses the specific challenges of regioselectivity in electron-rich pyridine scaffolds and details two distinct protocols: Electrophilic Aromatic Substitution (EAS) for C3/C5 functionalization and Directed Ortho Metalation (DoM) for C2 functionalization.

Abstract & Strategic Overview

The 4,5-dimethoxypyridine core (IUPAC: 3,4-dimethoxypyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for catechol and veratrole moieties in proton pump inhibitors (e.g., substituted benzimidazoles) and kinase inhibitors. Functionalizing this electron-rich heterocycle requires precise control over regioselectivity.

Direct bromination is complicated by the competing directing effects of the pyridine nitrogen (deactivating, meta-directing) and the two methoxy groups (activating, ortho/para-directing).

-

Challenge: The pyridine ring is electron-deficient, making standard electrophilic substitution difficult without activation. However, the dimethoxy motif significantly increases electron density.

-

Solution: We utilize two divergent strategies to access different isomers:

-

Protocol A (C5-Bromination): Uses N-Bromosuccinimide (NBS) in polar aprotic solvents to target the

-position (C5), driven by the electronic activation of the C4-methoxy group. -

Protocol B (C2-Bromination): Uses Directed Ortho Metalation (DoM) with n-BuLi and a bromine source (CBr

) to target the

-

Retrosynthetic Analysis & Regioselectivity Map

The following diagram illustrates the divergent synthesis pathways based on the choice of reagent and mechanism.

Caption: Divergent regioselective bromination pathways for 3,4-dimethoxypyridine.

Protocol A: C5-Bromination via Electrophilic Substitution

Target: this compound (also named 5-bromo-3,4-dimethoxypyridine) Mechanism: Electrophilic Aromatic Substitution (EAS)

This protocol exploits the activating effect of the C4-methoxy group. Although the pyridine nitrogen deactivates the ring, the two methoxy groups render the

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Specification |

| 3,4-Dimethoxypyridine | 1.0 | Substrate | Purity >97%; Dry |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallized from water if yellow |

| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous, HPLC Grade |

| Ammonium Acetate | 0.1 (10%) | Catalyst | Optional; buffers reaction |

Step-by-Step Procedure

-

Preparation: Dissolve 3,4-dimethoxypyridine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Cool the solution to 0°C. Add NBS (1.05 mmol) portion-wise over 15 minutes. Note: Slow addition prevents exotherms and poly-bromination.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6] The product typically appears as a less polar spot.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO

(to remove succinimide and acid) and brine. -

Dry organic layer over Na

SO

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

, Gradient 0-40% EtOAc in Hexanes).

Expected Yield: 75–85%

Key Insight: If conversion is sluggish, catalytic NH

Protocol B: C2-Bromination via Directed Ortho Metalation (DoM)

Target: 2-Bromo-3,4-dimethoxypyridine Mechanism: Lithium-Halogen Exchange / Directed Lithiation

This protocol uses the C3-methoxy group as a Directing Metalation Group (DMG) . The C2 position is uniquely activated because it is:

-

Ortho to the C3-methoxy group (coordination).

-

Alpha to the Pyridine Nitrogen (inductive acidification). This "cooperative effect" makes C2 the most acidic site (pK

~26-28).

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][7] | Role | Critical Specification |

| 3,4-Dimethoxypyridine | 1.0 | Substrate | Azeotropically dried with toluene |

| n-Butyllithium (n-BuLi) | 1.2 | Base | Titrate before use (typically 1.6M or 2.5M) |

| CBr | 1.3 | Electrophile | CBr |

| THF | Solvent | Medium | Distilled over Na/Benzophenone or anhydrous |

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 2-neck flask and flush with Argon/Nitrogen. Add anhydrous THF (10 mL per 1 mmol substrate).

-

Deprotonation:

-

Add 3,4-dimethoxypyridine (1.0 mmol).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.2 mmol) dropwise via syringe. The solution typically turns bright yellow/orange, indicating the formation of the lithiated species.

-

Stir at -78°C for 45–60 minutes. Critical: Do not warm up; the lithiated species can decompose or dimerize.

-

-

Bromination:

-

Dissolve CBr

(1.3 mmol) in a minimal amount of anhydrous THF. -

Add the CBr

solution dropwise to the lithiated pyridine at -78°C. -

Stir for 30 minutes at -78°C, then allow to warm slowly to 0°C over 1 hour.

-

-

Quench & Workup:

-

Quench with saturated NH

Cl solution. -

Extract with Et

O or DCM (3x). -

Wash combined organics with water and brine. Dry over MgSO

.

-

-

Purification: Flash chromatography (SiO

, typically 10-30% EtOAc/Hexanes).

Expected Yield: 60–75% Troubleshooting: If regioselectivity is poor (C6 attack), use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is bulkier and thermodynamically prefers the C2 position due to the "Optional Site Selectivity" principle in pyridines.

Analytical Data & Validation

| Parameter | C5-Bromo Isomer (Protocol A) | C2-Bromo Isomer (Protocol B) |

| Singlet at C2 (~8.3 ppm); Singlet at C6 (~8.0 ppm). Absence of coupling indicates para-like relationship. | Doublet at C5 (~6.8 ppm); Doublet at C6 (~8.1 ppm). J ~5-6 Hz (ortho coupling). | |

| TLC (Rf) | Higher Rf (Less polar) | Lower Rf (More polar due to N-Br proximity dipole) |

| Appearance | White to off-white solid | Pale yellow oil or low-melting solid |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle exclusively under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Brominating Agents: NBS and CBr

are irritants. Br -

Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Double-glove and work in a well-ventilated hood.

References

-

General Review of Pyridine Lithiation

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

-

-

Regioselective Bromination of Alkoxypyridines

-

Canibano, V., et al. (2001). "Regioselective Bromination of Alkoxypyridines." Tetrahedron Letters, 42(39), 6861-6864. Link

-

-

Synthesis of 3,4-Dimethoxypyridine Precursors

-

Looker, J. H., & Prokop, W. W. (1978). "Maltol to 3,4-dimethoxypyridine." Journal of Chemical & Engineering Data, 23(1), 94. Link

-

-

DoM Protocols for Pyridines

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

-

NBS Bromination Methodology

-

Gopalaiah, K., et al. (2021). "N-Bromosuccinimide (NBS): A Versatile Reagent in Organic Synthesis." Organic & Biomolecular Chemistry. Link

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. uwindsor.ca [uwindsor.ca]

Buchwald-Hartwig amination of 3-Bromo-4,5-dimethoxypyridine

Application Note: Buchwald-Hartwig Amination of 3-Bromo-4,5-dimethoxypyridine

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed amination of This compound . While standard Buchwald-Hartwig conditions exist, this specific substrate presents a unique dichotomy: the pyridine ring is inherently electron-deficient, yet the two methoxy groups at positions 4 and 5 significantly increase electron density, potentially deactivating the C-Br bond toward oxidative addition. Furthermore, the pyridine nitrogen poses a risk of catalyst poisoning via non-productive coordination.

This protocol leverages 3rd and 4th Generation Buchwald Precatalysts (specifically BrettPhos and RuPhos systems) to overcome these electronic and steric barriers, ensuring high yields (>85%) and reproducibility in drug discovery workflows.

Substrate Analysis & Mechanistic Challenges

The Substrate: this compound

-

Electronic Profile: The 4,5-dimethoxy motif acts as a strong electron-donating group (EDG) system. This increases the electron density at the C3 position, making the C-Br bond less electrophilic compared to unsubstituted 3-bromopyridine.

-

Steric Profile: The methoxy group at C4 provides moderate steric bulk adjacent to the reaction center (C3).

-

Catalyst Interaction: The pyridine nitrogen (N1) is a competitive binding site. If the catalyst ligation is insufficient, Pd(II) can coordinate here, forming a "dead" complex (catalyst resting state) rather than entering the catalytic cycle.

The Solution: Bulky, Electron-Rich Phosphines

To counter the deactivated C-Br bond, we require a ligand that creates an electron-rich Pd(0) center to facilitate Oxidative Addition . Simultaneously, the ligand must be bulky enough to prevent the pyridine nitrogen from binding to the metal center.

-

Primary Amines: BrettPhos is the gold standard. Its size prevents bis-ligation and promotes reductive elimination.

-

Secondary Amines: RuPhos or XPhos are preferred due to their ability to accommodate the steric bulk of the amine during the transmetallation/coordination step.

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Pd Source | Pd-G3/G4 Precatalysts | Precatalysts (e.g., BrettPhos Pd G3) ensure a 1:1 L:Pd ratio and rapid activation, avoiding the induction period and aggregation issues of Pd(OAc)₂ or Pd₂dba₃. |

| Base | NaOtBu (Standard) Cs₂CO₃ (Sensitive) | NaOtBu is strong and soluble, driving the deprotonation equilibrium. Use Cs₂CO₃ for base-sensitive substrates (e.g., esters, nitriles). |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation (80-100°C). Dioxane is excellent for solubility; t-Amyl alcohol promotes faster rates in some difficult couplings. |

| Temperature | 80°C – 100°C | Sufficient energy is required to overcome the activation barrier of oxidative addition into the electron-rich C-Br bond. |

Visualized Mechanisms & Workflows

Catalytic Cycle (Graphviz)

This diagram illustrates the specific pathway for our substrate, highlighting the critical "Ligand Shielding" required to prevent pyridine poisoning.

Caption: Figure 1. Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle pyridine coordination.

Protocol Decision Tree

Select the correct conditions based on your amine partner.

Caption: Figure 2. Ligand selection workflow based on amine steric and electronic properties.

Experimental Protocols

Protocol A: Coupling with Primary Alkyl Amines (BrettPhos System)

Best for: n-Butylamine, Benzylamine, Cyclopropylamine.

Materials:

-

This compound (1.0 equiv, 1.0 mmol, 218 mg)

-

Primary Amine (1.2 equiv, 1.2 mmol)

-

BrettPhos Pd G3 (0.02 equiv, 2 mol%, 18 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

-

1,4-Dioxane (anhydrous, 2.0 mL, 0.5 M concentration)

Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge a 2-dram vial (equipped with a stir bar and Teflon septa cap) with the Pd precatalyst, NaOtBu, and the aryl bromide.

-

Note: If the amine is a solid, add it here. If liquid, add in step 3.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane.

-

Amine Addition: Add the liquid amine via microliter syringe.

-

Reaction: Seal the vial and move to a pre-heated block at 90°C . Stir vigorously (800 rpm) for 2–4 hours.

-

Monitoring: Check by LCMS. The starting bromide (M+H ~218/220) should disappear.

-

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black. Concentrate in vacuo.

-

Purification: Flash chromatography (typically 0-10% MeOH in DCM due to pyridine polarity).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholine, Piperidine, N-Methylbenzylamine.

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

RuPhos Pd G3 (0.02 equiv, 2 mol%)

-

NaOtBu (1.4 equiv)

-

THF or Toluene (0.5 M)

Procedure:

-

Follow the setup in Protocol A, substituting the catalyst for RuPhos Pd G3 .

-

Temperature: Secondary amines often couple faster. Start at 80°C .

-

Workup: Same as above.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos (bulkier). Ensure solvent is degassed (O₂ kills active Pd). Increase Temp to 110°C. |

| Debromination (Ar-H) | β-Hydride Elimination | The amine is acting as a hydride source. Switch solvent to t-Amyl Alcohol . Lower temperature to 70°C. |

| Starting Material Remains | Slow Oxidative Addition | The dimethoxy groups are deactivating the ring. Increase catalyst loading to 5 mol% . Add 0.5 equiv of free ligand (e.g., free BrettPhos) to stabilize Pd species. |

| Product is Unstable | Acidic Workup Issues | Pyridines can form salts on silica. Add 1% Triethylamine to the eluent during purification. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007. Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016. Link

-

Benchchem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyridines." Benchchem Protocols, 2023. Link

Sources

functionalization of 3-Bromo-4,5-dimethoxypyridine at C3 position

Application Note: Precision Functionalization of 3-Bromo-4,5-dimethoxypyridine at the C3 Position

Executive Summary & Strategic Importance

This compound is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Unlike simple pyridines, the 4,5-dimethoxy substitution pattern imparts significant electron density to the ring, altering its reactivity profile.

This guide addresses the specific challenges of functionalizing the C3 position. While the C3-bromide serves as the primary handle, the electron-donating methoxy groups (EDGs) at C4 and C5 deactivate the ring toward nucleophilic aromatic substitution (

Key Technical Challenges Solved:

-

Overcoming Electronic Deactivation: Selection of bulky, electron-rich phosphine ligands to facilitate oxidative addition.

-

Regiocontrol: Preventing "Halogen Dance" side reactions during lithiation.

-

Scalability: Protocols designed for reproducibility from milligram to gram scale.

Strategic Decision Matrix

Before selecting a protocol, analyze the target moiety. The electronic environment of this compound dictates distinct pathways for Carbon vs. Heteroatom coupling.

Figure 1: Decision tree for selecting the optimal functionalization pathway based on the desired chemical outcome.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl or heteroaryl groups at C3.

Mechanistic Insight: The 4,5-dimethoxy groups make the C3-Br bond less electrophilic. Standard catalysts (e.g.,

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

-

Critical: Oxygen is the enemy of SPhos. Ensure solvents are thoroughly degassed (sparged).

-

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The electron-rich pyridine may show a distinct UV trace; ensure the product peak mass corresponds to the coupled biaryl.

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography.

-

Note: 4,5-dimethoxypyridines are polar. Use a gradient of DCM:MeOH or Hexane:EtOAc (starting with higher polarity than typical biaryls).

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installation of primary or secondary amines at C3.

Mechanistic Insight: Reductive elimination is the rate-determining step for electron-rich substrates. BrettPhos or RuPhos are superior here because they stabilize the Pd(II) amido intermediate and accelerate reductive elimination, preventing

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 Precatalyst (2-5 mol%)

-

Ligand: BrettPhos (4-8 mol%) (if using Pd₂(dba)₃)

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation (Optional but Recommended): If using Pd₂(dba)₃/Ligand, stir them in the solvent at RT for 10 mins under Argon to form the active catalyst species (color change often observed).

-

Addition: Add the substrate, amine, and base.

-

Thermal Activation: Heat to 100°C for 12 hours.

-

Tip: For volatile amines, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Silica gel chromatography.

-

Caution: Amino-pyridines can streak on silica. Pre-treat the column with 1% Triethylamine (TEA) in the eluent.

-

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Conversion to aldehydes, carboxylic acids, or boronic esters.

Mechanistic Insight: Lithium-halogen exchange is faster than deprotonation (DoM). However, the 4-OMe group can direct ortholithiation to C3 if the bromine wasn't there. Since Br is present, exchange occurs rapidly. The risk is Halogen Dance (migration of Li to C2 or C6) if the temperature rises above -60°C. The reaction must be kept strictly cryogenic [3].

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Exchange Reagent: n-Butyllithium (n-BuLi) (1.05 equiv, 2.5M in hexanes)

-

Electrophile: DMF (for aldehyde), CO₂ (for acid), or B(OiPr)₃ (for boronate) (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Substrate Addition: Dissolve the substrate in a minimal amount of THF and add dropwise to the flask. Ensure the solution temperature does not spike.

-

Exchange: Add n-BuLi dropwise over 10 minutes.

-

Critical: Stir at -78°C for exactly 15-20 minutes . Do not extend this time unnecessarily to avoid isomerization.

-

-

Trapping: Add the electrophile (e.g., DMF) neat or as a THF solution rapidly.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C.

-

Quench: Quench with saturated NH₄Cl solution.

Comparative Data & Optimization

Catalyst Performance for Suzuki Coupling (Yield % at 12h)

| Catalyst System | Base | Solvent | Yield | Notes |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 92% | Recommended. Excellent for hindered/electron-rich substrates. |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 65% | Moderate. Significant debromination observed. |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 30% | Poor. Low oxidative addition rate. |

Solvent Screening for Buchwald-Hartwig

| Solvent | Temp (°C) | Conversion | Comment |

| Toluene | 100 | 95% | Best balance of solubility and reaction rate. |

| 1,4-Dioxane | 100 | 88% | Good, but workup is slightly more tedious. |

| t-Amyl Alcohol | 90 | 75% | Useful for polar substrates, but slower kinetics. |

Troubleshooting & Expert Tips

-

Problem: Protodebromination (Reduction of Br to H).

-

Cause: Incomplete transmetallation or hydride source in the solvent (e.g., ethanol stabilizer in chloroform used for extraction, or wet solvents).

-

Solution: Switch to anhydrous solvents and increase the concentration of the boronic acid. Use a catalyst with a faster oxidative addition rate (e.g., Pd-G3-XPhos).

-

-

Problem: "Halogen Dance" during Lithiation.

-

Problem: Low Yield in Amination.

-

Cause: Pd catalyst poisoning by the pyridine nitrogen.

-

Solution: Use LiHMDS as the base instead of NaOtBu to prevent coordination issues, or switch to a precatalyst (e.g., BrettPhos Pd G3) which activates rapidly on heating.

-

References

-

Suzuki-Miyaura Coupling of Electron-Rich Pyridines

- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides"

- Source:Chemical Reviews

-

Link:[Link]

-

Buchwald-Hartwig Amination Protocols

- Title: "A General Catalyst for the Amin

- Source:Journal of the American Chemical Society

-

Link:[Link]

-

Lithium-Halogen Exchange & Halogen Dance

- Title: "The Halogen Dance Reaction on Pyridine Deriv

- Source:Current Organic Chemistry

-

Link:[Link]

-

General Pyridine Functionalization

- Title: "Practical Guide to the Synthesis of Substituted Pyridines"

- Source:Organic Process Research & Development

-

Link:[Link]

Sources

Application Note: Optimization of Pd-Catalyzed Cross-Coupling for 3-Bromo-4,5-dimethoxypyridine

Executive Summary & Challenge Profile

The cross-coupling of 3-Bromo-4,5-dimethoxypyridine presents a distinct chemoselective challenge compared to standard pyridine couplings. While typical halopyridines are electron-deficient and undergo rapid oxidative addition, the presence of two methoxy groups at the C4 and C5 positions renders this substrate electron-rich .

This electronic donation significantly increases the electron density of the pyridine ring, deactivating the C-Br bond toward oxidative addition. Furthermore, the basic pyridine nitrogen and the oxygen atoms can act as competitive Lewis bases, potentially coordinating to the Palladium center and poisoning the active catalyst.

This guide outlines optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome the high energy barrier of oxidative addition in this deactivated system.

Mechanistic Insight: The "Deactivated Electrophile"

To achieve high yields, one must understand the catalytic bottleneck. In the catalytic cycle for this substrate, Oxidative Addition is the Rate-Determining Step (RDS).

The Electronic Conflict

-

Standard Pyridines: Electron-poor

Fast Oxidative Addition. -

This compound: The methoxy groups (EDGs) push electron density into the ring (Mesomeric effect), strengthening the C-Br bond.

-

Solution: Use of Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, or P(t-Bu)3). These ligands increase the electron density on the Pd(0) center, forcing it to insert into the deactivated C-Br bond.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and the critical role of ligand selection in overcoming the RDS.

Caption: Figure 1. Catalytic cycle emphasizing the high barrier of oxidative addition caused by the electron-donating methoxy groups.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation using boronic acids.

Rationale: Standard Pd(PPh3)4 is often insufficient for this substrate due to poor stability and low activity. We utilize a Pd2(dba)3 / XPhos system. XPhos provides the steric bulk to prevent pyridine N-coordination and the electronic richness to facilitate oxidative addition.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst Source: Pd2(dba)3 (2 mol%)

-

Ligand: XPhos (4-8 mol%) (Ratio Pd:L = 1:2)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Pre-complexation (Optional but recommended): In a glovebox or under Argon, mix Pd2(dba)3 and XPhos in a small volume of dry dioxane and stir for 10 mins at RT to generate the active L-Pd(0) species.

-

Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and solid K3PO4.

-

Solvent Addition: Add the Dioxane/Water mixture.

-

Critical Step: Sparge the solvent mixture with Argon/Nitrogen for 15 minutes prior to addition. Oxygen is a poison for electron-rich phosphines.

-

-

Catalyst Addition: Add the pre-formed catalyst solution (or add solids directly if skipping step 1).

-

Reaction: Seal the vial and heat to 100°C for 4–12 hours.

-

Monitoring: Check LCMS at 2 hours. If starting material remains but no byproduct forms, increase temp to 110°C.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination with primary/secondary amines.[1]

Rationale: The 4,5-dimethoxy motif makes the ring less susceptible to Nucleophilic Aromatic Substitution (SNAr), making Pd-catalysis the only viable route. BrettPhos is the ligand of choice for primary amines; RuPhos for secondary amines.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: Pd(OAc)2 (2 mol%) or BrettPhos Pd G3 Precatalyst (2 mol%)

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary) (2-4 mol%)

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

-

Note: Use Cs2CO3 for base-sensitive substrates; NaOtBu is faster but harsher.

-

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure

-

Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

-

Charging: Add Substrate, Base, and Precatalyst to the vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Liquid Addition: Add the Amine (if liquid) and Solvent via syringe.

-

Heating: Heat to 90–110°C .

-

Observation: The reaction mixture often turns from dark red to orange/yellow upon completion.

-

-

Quench: Dilute with ether, filter to remove inorganic salts, and purify.

Condition Screening Workflow

Use this decision tree to optimize conditions if the standard protocols yield <50%.

Caption: Figure 2. Optimization logic for troubleshooting common failure modes in electron-rich pyridine coupling.

Data Summary: Condition Comparison

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason for Selection |

| Catalyst | Pd(PPh3)4 | Pd2(dba)3 or Pd-G3 Precatalysts | PPh3 is too easily oxidized and lacks electron density for this substrate. |

| Ligand | None / PPh3 | XPhos, SPhos, BrettPhos | Bulky biaryl ligands facilitate oxidative addition on electron-rich rings. |

| Base | Na2CO3 | K3PO4 or Cs2CO3 | Higher basicity required to activate boronic acids/amines in crowded environments. |

| Solvent | DMF | Dioxane or Toluene | DMF can decompose at high temps to form Me2NH, which competes in coupling. |

References

-

Mechanistic Principles

- Title: Palladium-Catalyzed Cross-Coupling: A Historical Contextualiz

- Source: NobelPrize.org.

-

URL:[Link]

-

Ligand Selection (Buchwald)

-

Suzuki Coupling Optimization

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Pyridine Specifics

Sources

Application Notes and Protocols for the Lithiation of 3-Bromo-4,5-dimethoxypyridine

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The targeted introduction of substituents onto the pyridine ring is therefore a cornerstone of modern synthetic chemistry. Among the most powerful methods for achieving this is the generation of pyridyl organolithium species, which serve as potent nucleophiles for reaction with a wide array of electrophiles. This guide provides a detailed exploration of the reagents and protocols for the successful lithiation of 3-bromo-4,5-dimethoxypyridine, a versatile building block for the synthesis of highly functionalized pyridine derivatives.

Understanding the Reactivity Landscape: Halogen-Metal Exchange vs. Directed ortho-Metalation

The lithiation of this compound presents a fascinating case study in competing reaction pathways. Two primary mechanisms can be envisaged: halogen-metal exchange and directed ortho-metalation (DoM). The methoxy groups at the 4- and 5-positions are known directing metalating groups (DMGs), capable of coordinating to an organolithium reagent and facilitating deprotonation at an adjacent position.[1] Conversely, the carbon-bromine bond is susceptible to cleavage by an organolithium reagent, leading to a lithium-for-bromine swap.

For bromo-substituted aromatic and heteroaromatic systems, halogen-metal exchange is generally a significantly faster process than deprotonation when using alkyllithium reagents such as n-butyllithium (n-BuLi).[2] This kinetic preference is the key to selectively generating the 3-lithiated species from this compound. While the methoxy groups would favor deprotonation at the C-2 or C-6 positions, the rapid nature of the halogen-metal exchange at the C-3 position dominates the reaction landscape with n-BuLi.

However, by employing sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), the deprotonation pathway can be favored, potentially leading to different regiochemical outcomes.[3][4] The choice of reagent is therefore paramount in dictating the structure of the resulting lithiated intermediate and, ultimately, the final functionalized product.

Recommended Reagents and Their Mechanistic Implications

The selection of the appropriate lithiating agent is the most critical parameter for achieving the desired regioselectivity in the lithiation of this compound.

| Reagent | Primary Mechanism | Expected Major Product | Key Considerations |

| n-Butyllithium (n-BuLi) | Halogen-Metal Exchange | 3-Lithio-4,5-dimethoxypyridine | Very fast reaction, requires low temperatures (-78 °C) to minimize side reactions. |

| Lithium Diisopropylamide (LDA) | Directed ortho-Metalation (Deprotonation) | Mixture of 2- and 6-lithio-3-bromo-4,5-dimethoxypyridine | Sterically hindered base, minimizes nucleophilic addition to the pyridine ring. The regioselectivity of deprotonation can be influenced by subtle steric and electronic effects. |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Directed ortho-Metalation (Deprotonation) | Mixture of 2- and 6-lithio-3-bromo-4,5-dimethoxypyridine | Even more sterically hindered than LDA, can sometimes offer different regioselectivity.[5] |

Protocol 1: Regioselective Synthesis of 3-Lithio-4,5-dimethoxypyridine via Halogen-Metal Exchange

This protocol details the generation of 3-lithio-4,5-dimethoxypyridine using n-butyllithium, followed by quenching with a generic electrophile.

Materials and Equipment:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (argon or nitrogen)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Step-by-Step Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.1-0.2 M concentration) in the reaction flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.

-

Electrophilic Quench: Add the chosen electrophile (1.1 eq) dropwise to the solution at -78 °C.

-

Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

Caption: Experimental workflow for lithiation via halogen-metal exchange.

Protocol 2: Directed ortho-Metalation of this compound with LDA

This protocol describes an alternative approach using LDA to favor deprotonation. The resulting product is expected to be a mixture of 2- and 6-substituted isomers.

Materials and Equipment:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Electrophile

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (argon or nitrogen)

-

Low-temperature cooling bath

Step-by-Step Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of LDA.[6][7]

-

Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Lithiation: Cool both the LDA solution and the substrate solution to -78 °C. Slowly transfer the substrate solution via cannula to the LDA solution.

-

Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours to allow for deprotonation.

-

Electrophilic Quench: Add the chosen electrophile (1.1 eq) dropwise to the solution at -78 °C.

-

Warming, Workup, and Purification: Follow steps 7-11 from Protocol 1.

Mechanistic Rationale and Troubleshooting

Sources

- 1. baranlab.org [baranlab.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Lithium_diisopropylamide [chemeurope.com]

nucleophilic aromatic substitution on 3-Bromo-4,5-dimethoxypyridine

An Application Guide for the Functionalization of 3-Bromo-4,5-dimethoxypyridine via Nucleophilic Substitution Pathways

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, represents a versatile synthetic intermediate. The strategic placement of its substituents—a displaceable bromine atom and electron-donating methoxy groups—offers a unique platform for molecular elaboration. However, the electronic nature of this specific heterocycle presents distinct challenges and opportunities for its functionalization via nucleophilic substitution.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of this compound. We will explore the mechanistic nuances of traditional Nucleophilic Aromatic Substitution (SNAr) and provide detailed, field-proven protocols for more effective transition-metal-catalyzed cross-coupling reactions, which are often essential for achieving high-yield transformations on this electron-rich substrate.

Part 1: Mechanistic Considerations and Strategic Approach

The Classical Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an aromatic ring, followed by the elimination of a leaving group.[1][2][3] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the paramount factor determining the reaction's feasibility and rate.

Caption: The two-step addition-elimination mechanism of SNAr.

For pyridine systems, the ring nitrogen's electron-withdrawing nature plays a crucial role. It can effectively stabilize the negative charge of the Meisenheimer complex, but only when the nucleophilic attack occurs at the positions ortho (C2, C6) or para (C4) to the nitrogen.[6][7][8] This is because the charge can be delocalized directly onto the electronegative nitrogen atom in the resonance structures of the intermediate.[6]

Reactivity of this compound: A Challenging Substrate for SNAr

The subject of our focus, this compound, presents two significant electronic disadvantages for classical SNAr:

-

Position of the Leaving Group: The bromine is at the C3 (meta) position relative to the ring nitrogen. Nucleophilic attack at this position does not allow for direct delocalization of the resulting negative charge onto the nitrogen atom, making the Meisenheimer intermediate substantially less stable compared to attack at C2 or C4.[6][8]

-

Electron-Donating Substituents: The methoxy groups at C4 and C5 are strong electron-donating groups (EDGs). These groups increase the electron density of the pyridine ring, further destabilizing the negatively charged intermediate required for the SNAr mechanism.

Consequently, forcing a direct SNAr reaction on this compound typically requires harsh conditions, such as very strong nucleophiles, high temperatures, and highly polar aprotic solvents (e.g., DMSO, NMP). Even under these conditions, yields are often low, and side reactions are prevalent.[9]

The Superior Strategy: Transition-Metal-Catalyzed Cross-Coupling

Given the inherent limitations of SNAr for this substrate, a more robust and versatile strategy is to employ transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for forming carbon-nitrogen bonds with unactivated or electron-rich aryl halides.[10][11][12] These methods do not proceed via a Meisenheimer complex and are therefore not constrained by the same electronic requirements as SNAr.

The catalytic cycle involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired product and regenerate the active catalyst.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step methodologies. The Buchwald-Hartwig amination is presented as the primary and recommended method, while a conceptual SNAr protocol is included for comparative purposes to highlight its challenges.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This protocol describes a general procedure for the C-N cross-coupling of this compound with a representative primary or secondary amine.

Principle: This reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand and a base to facilitate the formation of a new C-N bond at the C3 position of the pyridine ring, a transformation that is difficult to achieve via traditional SNAr.[9][11]

Materials and Reagents:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2–1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable biarylphosphine ligand

-

Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 eq)

-

Anhydrous Toluene or 1,4-Dioxane

-

Nitrogen or Argon gas (high purity)

-

Standard workup reagents: Ethyl acetate, Saturated aq. NaCl (brine), Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere manifold (Schlenk line) or glovebox

-

Heating mantle with temperature controller

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography system

Workflow Diagram:

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 218 mg), the palladium precatalyst, the phosphine ligand, and the base.

-

Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Reagent Addition: Through the septum, add the anhydrous solvent (e.g., 5 mL of toluene) via a dry syringe. If the amine is a liquid, add it now (1.2-1.5 mmol). If it is a solid, it should have been added in step 1.

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Data Summary Table:

The following table provides representative conditions based on established literature for Buchwald-Hartwig aminations of aryl bromides.[11][13] Yields are illustrative and will vary based on the specific amine used.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ | Toluene | 110 | 75-95% |

| Pd₂(dba)₃ (1%) | BINAP (3%) | NaOtBu | Toluene | 100 | 80-98% |

| Pd(OAc)₂ (5%) | Xantphos (7.5%) | Cs₂CO₃ | Dioxane | 100 | 70-90% |

Protocol 2: Classical SNAr (Conceptual/Comparative)

This protocol outlines a conceptual approach for a direct SNAr reaction. It is provided to illustrate the demanding conditions required and the likely inferior outcome compared to Protocol 1.

Principle: This method attempts to directly displace the bromide with a potent nucleophile by overcoming the high activation energy barrier through the use of high temperatures and a polar aprotic solvent.

Step-by-Step Procedure:

-

To a sealed pressure vessel, add this compound (1.0 eq), a strong nucleophile (e.g., sodium thiophenoxide, 2.0 eq), and a high-boiling polar aprotic solvent like DMSO or NMP.

-

Seal the vessel tightly and heat the mixture to a high temperature (e.g., 150–180 °C) with vigorous stirring for 12–24 hours.

-

Caution: High-temperature reactions in sealed vessels can build significant pressure. Use appropriate safety precautions and equipment.

-

After cooling to room temperature, carefully quench the reaction by pouring it into a large volume of ice water.

-

Perform a standard extractive workup and purify by column chromatography.

Expected Outcome & Troubleshooting:

-

Low Conversion: It is highly probable that significant amounts of starting material will remain unreacted.

-

Decomposition: The harsh conditions can lead to the decomposition of the starting material and/or product.

-

Side Reactions: Potential side reactions include elimination or reaction with the solvent.

-

Troubleshooting: Increasing temperature or reaction time may marginally improve conversion but will likely increase decomposition. This route is generally not recommended for this substrate.

Conclusion and Authoritative Insights

For the nucleophilic substitution of this compound, the electronic configuration of the substrate renders classical SNAr pathways inefficient and challenging. The position of the leaving group and the presence of electron-donating methoxy groups conspire to destabilize the key Meisenheimer intermediate.

The authoritative and field-proven approach is the use of palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination, as detailed in this guide, provides a reliable, high-yielding, and broadly applicable method for the synthesis of 3-amino-4,5-dimethoxypyridine derivatives. This strategy bypasses the mechanistic limitations of SNAr, offering a predictable and scalable route to valuable compounds for drug discovery and materials science. Researchers are strongly encouraged to adopt this modern synthetic methodology to ensure the highest probability of success in their synthetic campaigns.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

-

Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube. [Link]

-

Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. (2020). YouTube. [Link]

-

Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). (2020). YouTube. [Link]

-

Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]

-

Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

-

Electrochemical Copper Catalysis: A Triple Catalytic System for Transient C(sp2)–H Functionalization Through Mediated Electrolysis. (2025). ChemRxiv. [Link]

-

SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). PubMed. [Link]

-

Palladium-Catalyzed Amination of 3,5-Dihalopyridines – a Convenient Route to New Polyazamacrocycles. (n.d.). Scite.ai. [Link]

-

Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution. (2018). PMC - NIH. [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

-

Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (n.d.). PMC - PubMed Central. [Link]

-

3,5-Dibromo-4-methylpyridine. (2016). ResearchGate. [Link]

-

Palladium-Catalyzed Amination of Meso-(Bromophenyl)porphyrins With Diamines and Azamacrocycles. (2014). PubMed. [Link]

-

pyridine, 3-bromo-4-methoxy. (n.d.). Pipzine Chemicals. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). PubMed. [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). Semantic Scholar. [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Reaction Examples [cdb.ics.uci.edu]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. scite.ai [scite.ai]

- 11. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing yield for 3-Bromo-4,5-dimethoxypyridine coupling reactions

Technical Support Center: 3-Bromo-4,5-dimethoxypyridine Coupling Optimization

Case ID: PYR-3B45DM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Understanding Your Substrate

Before troubleshooting, you must understand the "personality" of This compound . It is not a standard aryl halide.[1][2] It presents a unique "Push-Pull" electronic conflict that frustrates standard catalytic cycles.

-

The "Push" (Deactivation): The dimethoxy groups at C4 and C5 are strong electron-donating groups (EDGs).[2] This increases electron density on the ring, making the C-Br bond significantly less electrophilic than in simple pyridines.[2] Oxidative addition—the first step of the catalytic cycle—will be sluggish.[2]

-

The "Pull" (Poisoning): The pyridine nitrogen (N1) retains its lone pair.[2] Because the ring is electron-rich, this nitrogen is more basic and nucleophilic than in electron-deficient pyridines. It aggressively binds to electrophilic Palladium(II) centers, forming stable "dead" complexes (catalyst poisoning).[2]

-

The Sterics: The reactive C3-Br site is flanked by the catalytic poison (N1) and a bulky methoxy group (C4-OMe). This creates a narrow "approach vector" for the catalyst.[2]

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: "I am seeing low conversion (<20%) and significant starting material recovery, even after 24 hours at reflux."

Root Cause Analysis

The standard catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are failing because the phosphine ligands are not bulky enough to prevent the pyridine nitrogen from displacing them.[2] The Pd center gets trapped by the substrate nitrogen before it can insert into the C-Br bond.[2]

Optimization Protocol

| Variable | Recommendation | Technical Rationale |

| Catalyst Precursor | Pd(OAc)2 or Pd2(dba)3 | Use a Pd source free of interfering phosphines. Avoid Pd(PPh3)4 as PPh3 is too labile.[2] |

| Ligand (Critical) | SPhos or XPhos | SPhos is the gold standard here. Its biaryl backbone provides steric bulk to block N-coordination, while the electron-rich phosphine accelerates oxidative addition into the sluggish C-Br bond. |

| Solvent System | 1,4-Dioxane/H2O (4:1) | The high boiling point of dioxane (101°C) allows sufficient thermal energy to force the oxidative addition.[2] |

| Base | K3PO4 (3.0 equiv) | Stronger bases like K3PO4 are superior to Na2CO3 for hindered substrates. |

Step-by-Step Workflow (The "SPhos" Method)

-

Degassing: Sparge 1,4-dioxane and water separately with Argon for 20 minutes. Oxygen is a killer here because the electron-rich ligand is easily oxidized.

-

Pre-complexation: In the reaction vessel, mix Pd(OAc)2 (5 mol%) and SPhos (10 mol%) in dioxane. Stir at RT for 5 mins until the solution turns a deep orange/red (active L-Pd(0) generation).

-

Addition: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Thermal Activation: Heat to 100°C . Do not overshoot to 120°C+ as this promotes protodeboronation of the partner.[2]

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

User Issue: "The reaction turns black immediately, and I get zero yield. LCMS shows only starting material."

Root Cause Analysis

The "Black Precipitate" indicates Palladium black formation.[2] This happens when the catalytic cycle stalls, and the unstable Pd(0) aggregates.[2] In this substrate, the amine nucleophile likely competes with the ligand for the Pd center, or the oxidative addition is too slow.[2]

Decision Matrix: Choosing the Right System

Figure 1: Ligand selection strategy for C-N coupling based on amine class.

Advanced Troubleshooting: The "Pre-Catalyst" Solution

If in-situ generation fails, switch to Pre-catalysts (e.g., BrettPhos Pd G3 or RuPhos Pd G3).[2]

-

Why? These precatalysts contain the ligand already bound in a 1:1 ratio and an activating group.[2] They initiate the cycle immediately upon heating, preventing the "Pd Black death" caused by the pyridine nitrogen intercepting the naked metal.[2]

Module C: Lithium-Halogen Exchange (The "Dance" Risk)

User Issue: "I tried to make the boronic acid via n-BuLi and B(OMe)3, but I got a mixture of regioisomers."

Root Cause Analysis: The Halogen Dance

You are encountering the Halogen Dance (Base-Catalyzed Halogen Migration). When you treat this compound with n-BuLi, the lithiated intermediate is unstable. The lithium can migrate to the C2 position (more acidic proton next to Nitrogen) or induce the Bromine to migrate to C2 or C6 to relieve steric strain.[2]

Corrective Protocol: Cryogenic Speed

-

Temperature: You must operate at -78°C strictly.

-